Cas no 1567634-47-2 (3-(4-bromo-3-methylphenyl)-3-chloroprop-2-enenitrile)

1567634-47-2 structure
Nome del prodotto:3-(4-bromo-3-methylphenyl)-3-chloroprop-2-enenitrile
3-(4-bromo-3-methylphenyl)-3-chloroprop-2-enenitrile Proprietà chimiche e fisiche
Nomi e identificatori
-
- 3-(4-bromo-3-methylphenyl)-3-chloroprop-2-enenitrile
-
- Inchi: 1S/C10H7BrClN/c1-7-6-8(2-3-9(7)11)10(12)4-5-13/h2-4,6H,1H3
- Chiave InChI: FQWGKTQVUSIPDC-UHFFFAOYSA-N
- Sorrisi: C(#N)C=C(C1=CC=C(Br)C(C)=C1)Cl
3-(4-bromo-3-methylphenyl)-3-chloroprop-2-enenitrile Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-269683-0.05g |
3-(4-bromo-3-methylphenyl)-3-chloroprop-2-enenitrile |
1567634-47-2 | 95.0% | 0.05g |
$101.0 | 2025-03-20 | |
Chemenu | CM426229-250mg |
3-(4-bromo-3-methylphenyl)-3-chloroprop-2-enenitrile |
1567634-47-2 | 95%+ | 250mg |
$615 | 2023-03-01 | |
Enamine | EN300-269683-5.0g |
3-(4-bromo-3-methylphenyl)-3-chloroprop-2-enenitrile |
1567634-47-2 | 95.0% | 5.0g |
$1530.0 | 2025-03-20 | |
Enamine | EN300-269683-1.0g |
3-(4-bromo-3-methylphenyl)-3-chloroprop-2-enenitrile |
1567634-47-2 | 95.0% | 1.0g |
$528.0 | 2025-03-20 | |
Enamine | EN300-269683-0.1g |
3-(4-bromo-3-methylphenyl)-3-chloroprop-2-enenitrile |
1567634-47-2 | 95.0% | 0.1g |
$152.0 | 2025-03-20 | |
Enamine | EN300-269683-0.5g |
3-(4-bromo-3-methylphenyl)-3-chloroprop-2-enenitrile |
1567634-47-2 | 95.0% | 0.5g |
$407.0 | 2025-03-20 | |
Chemenu | CM426229-1g |
3-(4-bromo-3-methylphenyl)-3-chloroprop-2-enenitrile |
1567634-47-2 | 95%+ | 1g |
$653 | 2023-03-01 | |
Enamine | EN300-269683-5g |
3-(4-bromo-3-methylphenyl)-3-chloroprop-2-enenitrile |
1567634-47-2 | 95% | 5g |
$1530.0 | 2023-09-11 | |
1PlusChem | 1P01B316-100mg |
3-(4-bromo-3-methylphenyl)-3-chloroprop-2-enenitrile |
1567634-47-2 | 95% | 100mg |
$204.00 | 2025-03-19 | |
1PlusChem | 1P01B316-250mg |
3-(4-bromo-3-methylphenyl)-3-chloroprop-2-enenitrile |
1567634-47-2 | 95% | 250mg |
$275.00 | 2025-03-19 |
3-(4-bromo-3-methylphenyl)-3-chloroprop-2-enenitrile Letteratura correlata
-
Malti Bansal,Ritu Srivastava,C. Lal,M. N. Kamalasanan,L. S. Tanwar Nanoscale, 2009,1, 317-330
-
3. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
-
M. Loewert,T. Carambia,M. Stehle,P. Pfeifer React. Chem. Eng., 2020,5, 1071-1082
-
Elzbieta Frackowiak Phys. Chem. Chem. Phys., 2007,9, 1774-1785
1567634-47-2 (3-(4-bromo-3-methylphenyl)-3-chloroprop-2-enenitrile) Prodotti correlati
- 27492-84-8(Methyl 4-amino-2-methoxybenzoate)
- 2757952-28-4(Tert-butyl 2-[3-(piperazin-1-yl)oxetan-3-yl]acetate)
- 77898-64-7(rac-(3R,4S)-4-aminopyrrolidin-3-ol)
- 2680571-71-3(2-4-fluoro-3-(trifluoromethyl)phenyl-2-(2,2,2-trifluoroacetamido)acetic acid)
- 592546-51-5(methyl 4-{[(3-formyl-1H-indol-1-yl)acetyl]amino}benzoate)
- 74420-04-5(1-benzyl-4-chloro-1H-pyrrolo[2,3-b]pyridine)
- 627833-53-8(4-(4-methylbenzenesulfonyl)-5-(pyrrolidin-1-yl)-2-(thiophen-2-yl)-1,3-oxazole)
- 2866354-26-7(2-(3,3-difluorocyclopentyl)-2-methoxyethan-1-ol)
- 1698766-49-2(3-(2-cyclopropylethyl)azetidin-3-ol)
- 2228925-41-3(2-3-chloro-4-(trifluoromethyl)phenylethane-1-thiol)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:1567634-47-2)3-(4-bromo-3-methylphenyl)-3-chloroprop-2-enenitrile

Purezza:99%/99%
Quantità:1g/5g
Prezzo ($):536.0/1072.0